molecular formula C42H66N10O16S2 B13839316 [Asp371] Tyrosinase(369-377),human

[Asp371] Tyrosinase(369-377),human

Cat. No.: B13839316
M. Wt: 1031.2 g/mol
InChI Key: MFDQNJLLKIATDB-ZSGRDTBASA-N
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Description

Overview of Human Tyrosinase (TYR) as a Copper-Containing Metalloenzyme

Human tyrosinase is a metalloenzyme that contains copper ions essential for its catalytic activity. taylorandfrancis.commdpi.com These copper ions are located within the active site of the enzyme and are crucial for the chemical reactions that initiate melanin (B1238610) production. wikipedia.orgmdpi.com The enzyme is a type-3 copper protein, a family of proteins with conserved active sites across various species. taylorandfrancis.com The structure of tyrosinase includes a transmembrane domain that anchors it within the membrane of melanosomes, the specialized organelles where melanin synthesis occurs. nih.gov

Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway. taylorandfrancis.comwikipedia.org The first reaction is the hydroxylation of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netsemanticscholar.org Subsequently, the enzyme catalyzes the oxidation of L-DOPA to dopaquinone (B1195961). semanticscholar.orgmedicaljournals.se These initial steps are critical, as the resulting dopaquinone is a highly reactive intermediate that serves as the precursor for the different types of melanin. researchgate.net

Role of Tyrosinase in Melanin Biosynthesis and Pigmentation Regulation

Tyrosinase activity is the primary determinant of melanin content and, consequently, skin pigmentation. nih.gov Variations in skin color among different populations are largely attributed to differences in the amount and type of melanin produced by melanocytes, the specialized cells where tyrosinase is located. nih.gov

Following the formation of dopaquinone, the melanin synthesis pathway can diverge to produce two main types of melanin: eumelanin (B1172464) and pheomelanin. researchgate.netresearchgate.net

Eumelanin: In the absence of sulfhydryl compounds, dopaquinone undergoes a series of reactions to form the brown-black pigment eumelanin. This pathway involves the formation of intermediates such as dopachrome (B613829) and 5,6-dihydroxyindole (B162784) (DHI). skinwhiteningscience.com

Pheomelanin: In the presence of cysteine or glutathione, dopaquinone is converted to cysteinyldopa, which then polymerizes to form the yellow-red pigment pheomelanin. researchgate.netskinwhiteningscience.com

The relative amounts of eumelanin and pheomelanin produced determine the final hair and skin color. nih.gov

The production of the tyrosinase enzyme is controlled by the TYR gene, located on chromosome 11 in humans. wikipedia.orgmedlineplus.gov Mutations in this gene can lead to a range of genetic conditions, most notably oculocutaneous albinism (OCA), which is characterized by a partial or complete absence of melanin pigment. medlineplus.govmedlineplus.govgene.vision Over 100 mutations in the TYR gene have been identified, leading to varying degrees of reduced or absent tyrosinase activity. medlineplus.govmedlineplus.gov The expression of the TYR gene itself is regulated by various transcription factors, including the microphthalmia-associated transcription factor (MITF). news-medical.net

Tyrosinase-Related Proteins (TYRPs) and Their Functional Interplay

In addition to tyrosinase, two other enzymes, known as tyrosinase-related proteins (TYRPs), play important roles in the melanogenesis pathway: TYRP1 and TYRP2 (also known as dopachrome tautomerase or DCT). researchgate.netnih.gov These proteins are structurally related to tyrosinase and are also located in the melanosome. nih.gov

TYRP2 (DCT): This enzyme catalyzes the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key step in the eumelanin pathway. researchgate.netatlasgeneticsoncology.org

Together, tyrosinase and the TYRPs form a multi-enzyme complex within the melanosome that orchestrates the complex process of melanin synthesis. researchgate.net The peptide [Asp371] Tyrosinase(369-377),human, being a part of the primary tyrosinase enzyme, is integral to the function of this complex.

Properties

Molecular Formula

C42H66N10O16S2

Molecular Weight

1031.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)/t21-,24+,25+,26+,27+,28+,29+,33+,34+/m1/s1

InChI Key

MFDQNJLLKIATDB-ZSGRDTBASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Structural and Molecular Characterization of Asp371 Tyrosinase 369 377 , Human

Primary Sequence Analysis and Peptide Identity (Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val)

The primary structure, or amino acid sequence, of this peptide is fundamental to its identity and function. The sequence consists of nine specific amino acid residues linked by peptide bonds.

The sequence is as follows: Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val

In standard single-letter code, this is represented as: YMDGTMSQV nih.gov

This linear arrangement of amino acids dictates the peptide's basic chemical properties. Detailed analysis reveals a combination of hydrophobic, polar, and charged residues, which influences its solubility and interaction with other molecules. quora.com The peptide's molecular and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name L-tyrosyl-L-methionyl-L-alpha-aspartyl-glycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine nih.gov
Molecular Formula C42H66N10O16S2 nih.govbiosynth.com
Molecular Weight 1031.2 g/mol nih.gov
Amino Acid Composition Alanine (Ala), Arginine (Arg), Asparagine (Asn), Aspartic acid (Asp), Cysteine (Cys), Glutamic acid (Glu), Glutamine (Gln), Glycine (Gly), Histidine (His), Isoleucine (Ile), Leucine (B10760876) (Leu), Lysine (Lys), Methionine (Met), Phenylalanine (Phe), Proline (Pro), Serine (Ser), Threonine (Thr), Tryptophan (Trp), Tyrosine (Tyr), Valine (Val)
Sequence Length 9 amino acids
A summary of the key identifiers and properties of the [Asp371] Tyrosinase(369-377) peptide. Data sourced from PubChem and other chemical suppliers.

Origin of the Asp371 Modification: Post-Translational Processing and/or Genetic Variation

The defining characteristic of this peptide is the presence of an aspartic acid (Asp) residue at position 371 of the full-length human tyrosinase protein. This is a modification, as the corresponding position in the nascent polypeptide chain is encoded by a codon for asparagine (Asn).

Post-Translational Modification: The emergence of the Asp371 variant is a result of post-translational modification (PTM). Specifically, it is formed through the deamidation of asparagine at position 371. This chemical process involves the removal of an amide group from the side chain of asparagine, converting it into aspartic acid. This modification is significant because it alters the local charge and structure of the peptide. Research indicates that this PTM is part of a novel processing pathway for membrane proteins like tyrosinase, allowing the resulting peptide to be presented by MHC class I molecules. The processing of tyrosinase is complex, involving its synthesis in the endoplasmic reticulum, trafficking through the Golgi apparatus, and various modifications like glycosylation and ubiquitination that determine its stability and fate. foxchase.orgpnas.orgpreprints.org The generation of this specific antigenic peptide is linked to the aberrant processing and instability of the tyrosinase protein in melanoma cells. science.gov

Genetic Variation: While the [Asp371] variant arises from a PTM, it is important to contextualize this within the broader landscape of genetic variation in the tyrosinase (TYR) gene. The TYR gene is highly polymorphic, with numerous known mutations. nih.govresearchgate.net These mutations are often associated with genetic disorders such as oculocutaneous albinism (OCA1), where tyrosinase activity is reduced or completely absent, leading to a lack of melanin (B1238610) pigment. medlineplus.govuniprot.orggene.vision However, the specific change from Asn371 to Asp371 is not typically documented as a direct germline mutation but rather as a somatic cellular event.

Tertiary Structure and Conformational Propensities of the Peptide

Determining a single, stable tertiary structure for a short, linear peptide like [Asp371] Tyrosinase(369-377) is challenging. Due to its flexibility and the high number of rotatable bonds, it does not adopt a fixed three-dimensional conformation in solution. nih.gov PubChem notes that conformer generation is disallowed for this molecule because it is too flexible. nih.gov

However, general principles of protein folding can predict its conformational tendencies in an aqueous environment. The peptide would likely exist as an ensemble of rapidly interconverting structures.

Polar/Charged Residues: The polar and charged amino acids (Tyr, Asp, Thr, Ser, Gln) would preferentially orient themselves towards the aqueous solvent. quora.com

Hydrophobic Residues: The non-polar, hydrophobic residues (Met, Gly, Val) would tend to be more shielded from the water, although in such a short peptide, they remain largely exposed. quora.com

The peptide's structure becomes more defined when it binds to another molecule, such as the peptide-binding groove of the HLA-A*0201 molecule. In this bound state, it adopts a specific conformation necessary for recognition by T-cell receptors.

Comparative Analysis with Wild-Type Tyrosinase(369-377) Fragment

The wild-type counterpart of this peptide contains an asparagine (Asn) at position 371. The single change from Asn to Aspartic Acid (Asp) is critical and results in significant functional differences, particularly in its immunological recognition.

Feature[Asp371] Tyrosinase(369-377) (Modified) [Asn371] Tyrosinase(369-377) (Wild-Type)
Sequence Tyr-Met-Asp -Gly-Thr-Met-Ser-Gln-ValTyr-Met-Asn -Gly-Thr-Met-Ser-Gln-Val
Origin Post-translational deamidation of Asn371. Directly translated from the TYR gene mRNA.
Side Chain at 371 Carboxylate group (-CH2-COO⁻)Amide group (-CH2-CO-NH2)
Charge at neutral pH The Asp residue introduces a negative charge.The Asn residue is polar but uncharged.
MHC Binding Binds with notable affinity to HLA-A0201 molecules. Does not bind effectively to HLA-A0201.
Immunogenicity Recognized as a tumor antigen by cytotoxic T lymphocytes. medchemexpress.comNot recognized by T-cells specific for the modified peptide.
A comparative table highlighting the key differences between the modified [Asp371] peptide and its wild-type precursor.

The conversion from the neutral Asn to the negatively charged Asp is the crucial event that enables the peptide to anchor effectively within the HLA-A2 binding groove. This post-translational modification essentially creates a neoantigen that the immune system can recognize as foreign, leading to the lysis of melanoma cells presenting this peptide. Studies on temperature-sensitive tyrosinase mutants have also shown that the maturation and processing of tyrosinase are complex and can be influenced by the cellular environment and the presence of wild-type protein, which may affect the generation of such peptides. nih.gov

Immunological Functionality of Asp371 Tyrosinase 369 377 , Human As an Epitope

Characterization of Major Histocompatibility Complex (MHC) Class I Binding

The presentation of [Asp371] Tyrosinase(369-377) to T cells is critically dependent on its binding to Major Histocompatibility Complex (MHC) Class I molecules on the surface of antigen-presenting cells.

Specificity for HLA-A*0201 Allele and Binding Affinity

[Asp371] Tyrosinase(369-377) exhibits a specific and high-affinity binding to the HLA-A0201 allele, a common human leukocyte antigen (HLA) type. sapphirebioscience.com This specificity is a key determinant of its immunogenicity, as the HLA-A0201 molecule is responsible for presenting this particular peptide to the T-cell receptor of CD8+ T cells. nih.govaai.org The binding affinity of this peptide for HLA-A0201 has been quantified in various studies. For instance, one study reported an IC50 value of 1.2 µg/ml for the binding of the peptide to HLA-A0201-positive T2 cells. sapphirebioscience.com This strong interaction ensures stable presentation of the peptide on the cell surface, a prerequisite for effective T-cell recognition. The murine homolog of this peptide, which differs by a single amino acid at position 369 (FMDGTMSQV), has been shown to bind to HLA-A0201 with nearly identical affinity, highlighting the importance of the core sequence for MHC binding. nih.gov

Interactive Data Table: Binding Affinity of Tyrosinase Peptides to HLA-A0201
PeptideSequenceTarget AlleleReported Binding Affinity (IC50)Source
[Asp371] Tyrosinase(369-377), human YMDGTMSQVHLA-A02011.2 µg/ml sapphirebioscience.com
Murine Tyrosinase(369-377) homolog FMDGTMSQVHLA-A0201Nearly identical to human peptide nih.gov

Structural Determinants of Peptide-MHC Complex Formation

The formation of the stable peptide-MHC complex is governed by specific structural interactions between the amino acid residues of the [Asp371] Tyrosinase(369-377) peptide and the binding groove of the HLA-A0201 molecule. While detailed crystallographic data for this specific complex is not widely available, the principles of peptide-MHC binding are well-established. Anchor residues within the peptide sequence are critical for docking into specific pockets of the MHC binding groove. For HLA-A0201, the second position (Methionine) and the C-terminus (Valine) of the peptide are typically considered primary anchor residues. The side chains of these amino acids fit into corresponding pockets in the MHC molecule, providing the main binding energy. Other residues within the peptide also contribute to the stability of the complex through hydrogen bonds and van der Waals interactions with the MHC molecule. The conformation of the bound peptide is a crucial factor for its recognition by a specific T-cell receptor. histo.fyi

T-Lymphocyte Recognition and Activation

The presentation of the [Asp371] Tyrosinase(369-377)-HLA-A*0201 complex on the cell surface is the trigger for the activation of the adaptive immune response, primarily mediated by T lymphocytes.

Induction of Cytotoxic T Lymphocyte (CTL) Responses by [Asp371] Tyrosinase(369-377)

The [Asp371] Tyrosinase(369-377) peptide is a potent inducer of cytotoxic T lymphocyte (CTL) responses. sb-peptide.com When presented by HLA-A0201 on melanoma cells or professional antigen-presenting cells, this peptide can be recognized by specific CD8+ T cells. nih.gov This recognition, in the presence of appropriate co-stimulatory signals, leads to the activation and proliferation of these CTLs. Activated CTLs are capable of directly killing target cells, such as melanoma cells, that display the specific peptide-MHC complex. Studies have demonstrated that immunization with this peptide can induce tumoricidal CTLs from healthy donors. sb-peptide.com Furthermore, in preclinical models using HLA-A0201 transgenic mice, immunization with this tyrosinase peptide has been shown to enable the control of melanoma outgrowth.

Mechanisms of T-Cell Receptor (TCR) Interaction with Peptide-MHC Complexes

The interaction between the T-cell receptor (TCR) and the [Asp371] Tyrosinase(369-377)-HLA-A0201 complex is a highly specific molecular recognition event. The TCR on a CD8+ T cell has a unique structure that is complementary to the surface of the specific peptide-MHC complex it recognizes. This interaction involves contacts between the hypervariable loops (complementarity-determining regions or CDRs) of the TCR and both the peptide and the alpha-helices of the MHC molecule. The specificity of this interaction ensures that only T cells with the correct TCR are activated, preventing off-target immune responses. While the precise structural details of the TCR-[Asp371] Tyrosinase(369-377)/HLA-A0201 interaction are not fully elucidated, it is understood that the central, exposed residues of the peptide play a crucial role in TCR binding. TCR-like antibodies that specifically recognize the tyrosinase peptide presented by HLA-A2 have been developed, further highlighting the unique surface created by this complex. researchgate.net

Antigen Processing Pathways Generating [Asp371] Tyrosinase(369-377)

The generation of the [Asp371] Tyrosinase(369-377) epitope involves a series of intracellular events that process the full-length tyrosinase protein into this specific peptide fragment for presentation on MHC class I molecules. This peptide is notable as it arises from a post-translational modification where an asparagine residue at position 371 is converted to an aspartic acid. sb-peptide.com

The processing of the tyrosinase protein is dependent on the proteasome, a large protein complex in the cytoplasm that degrades intracellular proteins. lktlabs.commolnova.com The full-length tyrosinase protein is targeted for degradation, and the proteasome cleaves it into smaller peptides. These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). molnova.com

Interestingly, research suggests that the stability of the tyrosinase protein influences the level of presentation of the [Asp371] Tyrosinase(369-377) epitope. nih.gov In melanoma cells that present high levels of this epitope, the tyrosinase protein is found to be less stable and localized to the endoplasmic reticulum. nih.gov Conversely, in cells with low presentation levels, the protein is more stable and located in melanosomes. nih.gov This suggests that aberrant processing and instability of the tyrosinase protein can lead to increased generation of this specific antigenic peptide. nih.gov

Role of Proteasomal Degradation in Peptide Generation

The generation of peptides destined for presentation by MHC class I molecules is a fundamental process in cellular immunity, primarily orchestrated by the ubiquitin-proteasome system (UPS). exlibrisgroup.com This system is responsible for the regulated degradation of the majority of intracellular proteins, breaking them down into smaller polypeptide fragments. nih.gov For the tyrosinase protein, which is a membrane-bound protein, its processing into the [Asp371] Tyrosinase(369-377) epitope is critically dependent on proteasomal activity. nih.gov

Proteins targeted for degradation are typically tagged with ubiquitin molecules, which directs them to the proteasome, a large, multi-catalytic protease complex. nih.gov The proteasome then cleaves the protein into smaller peptides of varying lengths. While most of these peptides are further degraded into amino acids for recycling, a fraction represents the pool of potential epitopes for MHC class I loading. exlibrisgroup.com

Research has definitively shown that the presentation of the tyrosinase (369-377) peptide is dependent on proteasomal function. In experimental settings, the use of specific proteasome inhibitors, such as lactacystin, completely abrogates the presentation of this epitope to specific CTLs. nih.gov This demonstrates that the cleavage of the full-length tyrosinase protein into fragments that include the 369-377 sequence is a proteasome-mediated event.

Experimental Finding Implication for [Asp371] Tyrosinase(369-377) Generation Reference
Treatment of target cells with the proteasome inhibitor lactacystin.Lysis by CTLs specific for the tyrosinase 369-377 peptide was completely abrogated. nih.gov
The ubiquitin-proteasome pathway is the primary mechanism for intracellular protein turnover.This pathway generates the oligopeptide precursors for MHC class I presentation. exlibrisgroup.com
The 26S proteasome degrades ubiquitinated proteins into small peptides.This is the direct mechanism for producing the peptide fragment from the tyrosinase protein. nih.gov

This interactive table summarizes key research findings on the role of the proteasome in generating the tyrosinase epitope.

Transport and Loading of Peptides onto MHC Class I Molecules

Once generated in the cytosol by the proteasome, the peptide fragments must be transported into the endoplasmic reticulum (ER) for loading onto nascent MHC class I molecules. nih.govyoutube.com This crucial transport step is mediated by a heterodimeric protein complex known as the Transporter associated with Antigen Processing (TAP). nih.gov The TAP transporter selectively moves peptides, typically 8-16 amino acids in length, from the cytosol into the ER lumen in an ATP-dependent manner. nih.govpnas.org

The presentation of the [Asp371] Tyrosinase(369-377) peptide is strictly dependent on a functional TAP transporter. nih.gov Studies using TAP-deficient cells have shown that they are unable to present this epitope to be recognized by specific CTLs, confirming the essential role of TAP in this pathway. nih.gov

Inside the ER, the peptide is loaded onto an empty MHC class I molecule, in this case, HLA-A*02:01. This process is not a simple binding event but is facilitated by a sophisticated multi-protein assembly called the peptide-loading complex (PLC). nih.govnih.gov The PLC consists of the MHC class I heavy chain, β2-microglobulin, the TAP transporter, and several chaperone proteins, including calreticulin, ERp57, and tapasin. youtube.com Tapasin plays a critical role by bridging the MHC class I molecule to the TAP transporter, ensuring an efficient sampling of the incoming peptides. youtube.com It also helps to stabilize the peptide-binding groove of the MHC molecule, promoting the loading of high-affinity peptides like [Asp371] Tyrosinase(369-377). youtube.com

Once a high-affinity peptide binds securely, the MHC class I-peptide complex is stabilized, released from the PLC, and transported via the secretory pathway to the cell surface. youtube.comyoutube.com On the cell surface, it is displayed for surveillance by circulating CD8+ cytotoxic T lymphocytes, which can then recognize the "non-self" or tumor-associated peptide and eliminate the cell. youtube.com

Component Function in the Presentation of [Asp371] Tyrosinase(369-377) Reference
ProteasomeGenerates the peptide fragment from the intracellular tyrosinase protein. exlibrisgroup.comnih.gov
TAP Transporter Transports the generated peptide from the cytosol into the endoplasmic reticulum. Presentation is TAP-dependent. nih.govnih.gov
MHC Class I (HLA-A*02:01) Binds the peptide in the endoplasmic reticulum. sb-peptide.com
Peptide Loading Complex (PLC) Facilitates the efficient loading of the high-affinity peptide onto the MHC class I molecule. nih.govyoutube.com
Cytotoxic T Lymphocyte (CTL)Recognizes the final peptide-MHC complex on the cell surface, leading to an immune response. sb-peptide.com

This interactive table outlines the key molecular components and their functions in the transport and presentation of the [Asp371] Tyrosinase(369-377) epitope.

Functional Implications of Tyrosinase Mutations and Peptide Analogues

Effects of Amino Acid Substitutions on Tyrosinase Enzymatic Activity and Stability

Amino acid substitutions resulting from mutations in the TYR gene can profoundly alter the enzyme's catalytic activity and structural stability. nih.govnih.gov Tyrosinase exhibits several catalytic functions, including the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (DOPA), the oxidation of DOPA to dopaquinone (B1195961), and the oxidation of 5,6-dihydroxyindole (B162784) (DHI), a later intermediate in the melanin (B1238610) pathway. nih.gov

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues on the tyrosine hydroxylase function of the enzyme. Research has shown that the tyrosine hydroxylase activity of normal tyrosinase is thermostable. nih.gov However, various amino acid substitutions can have distinct effects on this primary catalytic function. nih.gov While some mutations may affect multiple catalytic activities in parallel, several have been found to exert significantly different impacts specifically on tyrosine hydroxylase activity, suggesting that its catalytic site is at least partially distinct from the sites responsible for other oxidase activities. nih.gov For instance, in studies of tyrosine hydroxylase (TyrH), an enzyme with a similar function in dopamine (B1211576) biosynthesis, mutations like Q381K were found to decrease the enzyme's turnover rate (kcat) and increase the Michaelis constant (Km) for tyrosine, thereby reducing activity. nih.gov Conversely, other mutations such as T245P in TyrH had minor effects on substrate binding, increasing the Km for tyrosine by only about 50%, while the T283M mutation was one of the few that directly decreased the enzyme's kcat value. nih.govnih.gov

In contrast to the thermostable nature of its tyrosine hydroxylase activity, the DOPA oxidase and 5,6-dihydroxyindole (DHI) oxidase activities of human tyrosinase are temperature-sensitive. nih.gov Studies involving site-directed mutagenesis have demonstrated that most amino acid substitutions affect DOPA oxidase and DHI oxidase activities in a parallel manner. nih.gov This parallel impact suggests that these two catalytic functions may share a common active site within the tyrosinase polypeptide. nih.gov This finding supports the role of tyrosinase in catalyzing multiple steps in the melanin biosynthetic pathway. nih.gov Mutations that lead to a significant loss in these oxidase functions are a primary cause of type I oculocutaneous albinism (OCA1), where melanin production is deficient. nih.gov

Mutation (in TyrH)Effect on kcat (Turnover Rate)Effect on Km (Substrate Affinity)Impact on StabilityReference
T245PSlightly higher than wild-type~50% increase for tyrosineDecreased; Tm reduced by 3.9°C nih.govnih.gov
T283MDecreasedNo significant changeHighly unstable; loses activity 50x faster than wild-type nih.govnih.gov
R306HIndistinguishable from wild-typeNo significant changeHighly unstable; loses activity 30x faster than wild-type nih.govnih.gov
T465MIndistinguishable from wild-typeNo significant changeDecreased; Tm reduced by 7.2°C nih.govnih.gov
Q381K~60% decrease~6-fold increase for tyrosineNot specified nih.gov

Relationship Between Tyrosinase Mutational Status and Phenotypic Manifestations (e.g., Albinism Models)

Oculocutaneous albinism type 1 (OCA1) is an autosomal recessive disorder caused by mutations in the TYR gene, characterized by a complete or partial absence of melanin pigment in the skin, hair, and eyes. wikipedia.orgnih.gov The severity of the resulting phenotype is directly correlated with the impact of the mutation on tyrosinase enzyme activity. nih.gov

OCA1 is subdivided into two main types:

OCA1A: This is the most severe form, resulting from mutations that lead to a complete loss of tyrosinase activity. nih.gov Individuals with OCA1A have a lifelong absence of melanin, presenting with white hair, pale skin, and translucent irises. nih.gov

OCA1B: This form is characterized by mutations that cause a significant reduction, but not a complete elimination, of tyrosinase activity. nih.gov Patients with OCA1B have some level of hypopigmentation and may accumulate some pigment in their hair and skin over time. nih.gov Some OCA1B mutations are known to be temperature-sensitive, where the mutant enzyme retains more activity at lower temperatures. nih.gov

The ability to produce recombinant wild-type and mutant human tyrosinases has allowed for detailed structure-function analyses, correlating specific mutations with their observed human phenotypes and providing tools to screen for drugs that might improve enzyme activity. nih.gov For example, the R422Q and P406L mutant variants, associated with OCA1B, show decreased catalytic activity and lower turnover numbers compared to the wild-type enzyme. nih.gov Pathogenic variants can occur in various regions of the gene, including the promoter region, which can impair transcription factor binding and reduce gene expression, or within the coding sequence, affecting protein folding and stability. nih.gov

Albinism SubtypeNature of TYR MutationResulting Enzyme ActivityPhenotypic OutcomeReference
OCA1ASevere mutations (e.g., frameshift, nonsense)Complete absence of activityLifelong lack of melanin; white hair, pale skin nih.gov
OCA1BLess severe missense mutationsReduced activity (often temperature-sensitive)Hypopigmentation; some pigment may develop with age nih.govnih.gov

Modulation of Melanogenesis by Synthetic Tyrosinase-Derived Peptides

Synthetic peptides, some derived from natural protein sequences, have been identified as modulators of melanogenesis. nih.govscienceopen.com The peptide "[Asp371] Tyrosinase(369-377),human" is a naturally occurring tyrosinase antigen peptide with the sequence H-YMDGTMSQVA-OH, corresponding to amino acids 369-377 of the human tyrosinase enzyme. sb-peptide.combiosynth.com It is formed via the post-translational modification of an asparagine residue at position 371 to aspartic acid. peptide.com While much of the research on this specific peptide focuses on its role as an HLA-A2-restricted epitope for T-cell recognition in melanoma immunotherapy, the broader class of tyrosinase-inhibitory peptides provides insight into mechanisms of melanogenesis modulation. sb-peptide.commedchemexpress.com

Tyrosinase inhibitory peptides (TIPs) can suppress enzyme function through direct interactions with the enzyme's active site. mdpi.com A key mechanism is the chelation of the binuclear copper ions (Cu2+) that are essential for the catalytic activity of tyrosinase. nih.govnih.govresearchgate.net By binding to these copper ions, peptides can occupy the catalytic core and prevent the enzyme from carrying out its oxidative reactions. mdpi.com Peptides containing amino acids like serine have been noted for their potential to bind copper ions. nih.gov

Additionally, peptides can interact with amino acid residues within or near the active site's hydrophobic cavity. mdpi.com Hydrophobic amino acids (such as Val, Leu, Phe) and aromatic amino acids (like Phe, Tyr, Trp) in the peptide sequence are particularly important. mdpi.comresearchgate.net Aromatic rings can form π-π interactions with the copper ions or interact with key residues like histidine in the active site, providing stability to the enzyme-peptide complex. mdpi.comnih.gov These interactions can block the substrate-binding pocket, preventing natural substrates like tyrosine from accessing the catalytic center. bohrium.com For example, the peptide DIP1 has been shown to interact with tyrosinase hotspots such as H85, H258, H263, and F264. bohrium.com

The interaction of synthetic peptides with tyrosinase directly influences the enzyme's kinetics and its ability to bind substrates. mdpi.combohrium.com Depending on the peptide's structure and mode of interaction, different types of enzyme inhibition can be observed. nih.gov

Competitive Inhibition: In this mode, the peptide directly competes with the substrate (e.g., tyrosine or DOPA) for binding to the active site. The inhibitor's structure often mimics that of the substrate. This type of inhibition increases the apparent Km of the enzyme but does not affect the maximum velocity (Vmax). Peptides with aromatic residues like tyrosine and tryptophan can act as competitive inhibitors. nih.govbohrium.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not the free enzyme. This reduces both Vmax and Km.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. This reduces Vmax without affecting Km.

Studies have shown that peptides containing arginine and/or phenylalanine are often strong binders to tyrosinase, while the presence of hydrophobic residues like valine, alanine, or leucine (B10760876) is important for inhibitory activity. researchgate.netwur.nl The length and molecular weight of peptides can also affect their inhibitory activities. bohrium.com

Advanced Research Methodologies for Investigating Asp371 Tyrosinase 369 377 , Human

Solid-Phase Peptide Synthesis and Purification Techniques

The generation of high-purity [Asp371] Tyrosinase(369-377) for research purposes is primarily achieved through chemical synthesis, most commonly employing the Solid-Phase Peptide Synthesis (SPPS) methodology.

Solid-Phase Peptide Synthesis (SPPS): SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common strategy for synthesizing peptides like the tyrosinase epitope is the Fmoc (9-fluorenylmethyloxycarbonyl) method. researchgate.net This process involves a repeating cycle of two main steps:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a weak base like piperidine. researchgate.net

Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., DIC/HOBt) and added to the newly deprotected N-terminus of the growing peptide chain. researchgate.net

This cycle is repeated for each amino acid in the YMDGTMSQV sequence. Following the final coupling step, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA).

Purification Techniques: The crude peptide obtained after cleavage contains the desired product along with various impurities, such as truncated or deletion sequences. Therefore, a robust purification step is essential.

High-Performance Liquid Chromatography (HPLC): This is the standard and most effective method for purifying synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is typically used, where the crude peptide mixture is passed through a column containing a non-polar stationary phase. Peptides are then eluted with a gradient of increasing organic solvent (e.g., acetonitrile) in water. The hydrophobic nature of the desired peptide determines its retention time, allowing for its separation from impurities. Purity is often assessed by analytical HPLC and confirmed by mass spectrometry. jpt.comgenscript.com

Solid-Phase Extraction (SPE): SPE can be used as a rapid and less expensive alternative or preliminary step to HPLC for purification. researchgate.net It operates on similar principles to HPLC but is generally used for desalting or removing major impurities rather than for high-resolution separation. researchgate.net

Table 1: Properties of [Asp371] Tyrosinase(369-377), Human
PropertyDetailReference
Sequence (3-Letter)Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val elabscience.com
Sequence (1-Letter)YMDGTMSQV sb-peptide.comgenscript.com
OriginPost-translational modification of Asn371 in the native sequence YMNGTMSQV sb-peptide.com
Molecular FormulaC42H66N10O16S2 elabscience.combiosynth.com
Molecular Weight1031.16 g/mol sb-peptide.combiosynth.com

In Vitro Assays for Peptide-MHC Binding Affinity and Stability

For a peptide to be immunogenic, it must first bind to an MHC molecule with sufficient affinity and stability to be presented on the cell surface. nih.gov Various in vitro assays are employed to quantify the binding of [Asp371] Tyrosinase(369-377) to its restricting allele, HLA-A*02:01.

Binding Affinity Assays: Binding affinity measures the strength of the interaction between the peptide and the MHC molecule.

MHC Stabilization Assays: These are common and effective assays. They often use cell lines that are deficient in the Transporter associated with Antigen Processing (TAP), such as T2 cells. plos.org These cells have low levels of surface MHC class I molecules because of an unstable supply of endogenous peptides. When an exogenous peptide with binding capability is added, it can bind to and stabilize the MHC molecules, leading to increased expression on the cell surface. This increase can be quantified by flow cytometry using a fluorescently labeled antibody specific for the MHC molecule. plos.org The concentration of peptide required for half-maximal stabilization gives an indication of binding affinity. For [Asp371] Tyrosinase(369-377), a binding affinity (IC50) of 1.2 µg/ml to HLA-A*0201-positive T2 cells has been reported.

Competition Assays: In this format, a known high-affinity radiolabeled or fluorescent peptide is incubated with purified MHC molecules in the presence of varying concentrations of the test peptide. The ability of the test peptide to compete with the reference peptide for binding to the MHC molecule is measured, allowing for the calculation of its relative binding affinity.

Binding Stability Assays: The stability of the peptide-MHC (pMHC) complex is a critical factor for T-cell recognition and is considered a better correlate of immunogenicity than affinity alone. nih.gov

Dissociation Assays: These assays measure the off-rate, or how quickly a peptide dissociates from the MHC molecule. Pre-formed pMHC complexes are incubated, and the amount of intact complex remaining over time is measured. This can be done using techniques like scintillation proximity assays where the dissociation of a radiolabeled peptide is monitored. nih.gov The half-life of the complex is then calculated. A longer half-life indicates a more stable complex.

Table 2: Reported Binding Affinity of [Asp371] Tyrosinase(369-377)
MHC AlleleAssay TypeCell LineBinding Value (IC50)Reference
HLA-A*0201MHC StabilizationT2 cells1.2 µg/ml

Cell-Based Assays for T-Cell Activation and Lytic Activity

Once peptide binding to MHC is confirmed, the next crucial step is to determine if this pMHC complex can be recognized by T-cells, leading to their activation and subsequent effector functions, such as killing target cells.

T-Cell Activation Assays: These assays measure the initiation of a T-cell response following recognition of the pMHC complex on antigen-presenting cells (APCs).

Cytokine Release Assays: Activated T-cells secrete various cytokines. The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the number of cytokine-secreting cells (e.g., those producing Interferon-gamma, IFN-γ, or Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF). sb-peptide.comnih.govaai.org Alternatively, an ELISA can measure the concentration of secreted cytokines in the culture supernatant. aai.org

Reporter Gene Assays: These assays utilize engineered T-cell lines that contain a reporter gene (e.g., luciferase or GFP) under the control of a promoter responsive to T-cell activation, such as the NFAT or IL-2 promoter. nih.govpromega.com Upon successful T-cell receptor (TCR) engagement, the signaling cascade activates the promoter, leading to the expression of the reporter protein, which can be easily measured. promega.com

Cytotoxic T-Lymphocyte (CTL) Lytic Activity Assays: These assays directly measure the ability of CTLs, generated by stimulation with the peptide, to kill target cells presenting that same peptide.

Chromium (51Cr) Release Assay: This was the historical gold standard. Target cells (e.g., peptide-pulsed T2 cells) are labeled with radioactive 51Cr. aai.org When CTLs lyse the target cells, 51Cr is released into the supernatant and can be quantified. The amount of released chromium is proportional to the level of cell lysis.

Flow Cytometry-Based Assays: Modern, non-radioactive methods are now common. Target cells are labeled with one fluorescent dye (e.g., CFSE at a low concentration) and effector cells with another (e.g., CFSE at a high concentration). researchgate.net A viability dye is also added. After co-incubation, flow cytometry can distinguish between live and dead target cells, providing a direct measure of killing percentage. researchgate.netresearchgate.net Studies have shown that CTLs stimulated with [Asp371] Tyrosinase(369-377) can induce concentration-dependent lysis of peptide-pulsed, HLA-A2.1-positive target cells.

Biophysical Techniques for Peptide Structure and Interaction Analysis

Biophysical techniques provide high-resolution insights into the peptide's structure and its dynamic interaction with MHC molecules, complementing the data from binding and cell-based assays.

Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. springernature.com It measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org The resulting spectrum has characteristic features for different secondary structures: alpha-helices typically show negative bands around 222 nm and 208 nm and a positive band around 190 nm, while beta-sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.orgmdpi.com Random coil structures lack these strong, defined peaks. americanpeptidesociety.orgresearchgate.net For the [Asp371] Tyrosinase(369-377) peptide, CD would be used to assess its conformational state in an aqueous environment and to detect any structural changes that occur upon binding to the HLA-A*02:01 molecule. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution. researchgate.netnih.gov Through various multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to assign resonances to specific protons in the peptide and measure distances between them. This information is then used to calculate an ensemble of structures representing the peptide's conformation. researchgate.net NMR can define the precise orientation of each amino acid side chain of the tyrosinase peptide, both when it is free in solution and when it is bound within the MHC groove, revealing key contact points. researchgate.net

Surface Plasmon Resonance for Binding Kinetics

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique used to measure the kinetics of biomolecular interactions. In the context of the tyrosinase peptide, one of the interactants (e.g., the HLA-A*02:01 molecule) is immobilized on a sensor chip. A solution containing the other interactant (the peptide) is then flowed over the surface. The binding of the peptide to the immobilized MHC molecule causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This allows for the direct measurement of the association rate (k_on) and the dissociation rate (k_off) of the interaction. The equilibrium dissociation constant (K_D), a measure of affinity, can then be calculated (K_D = k_off / k_on). SPR provides a detailed kinetic profile of the pMHC interaction, which is crucial for understanding the stability and lifetime of the complex that will be presented to T-cells. pnas.org

Computational Modeling and Simulation Approaches

Computational methods are invaluable for visualizing and predicting the behavior of the [Asp371] Tyrosinase(369-377) peptide and its complex with HLA-A*02:01 at a molecular level.

Homology Modeling: Since the crystal structure of the full human tyrosinase protein is not fully elucidated, homology modeling can be used to build a three-dimensional model based on the known structures of related proteins (templates). biomedpress.orgresearchgate.netnih.gov This provides structural context for the peptide epitope.

Molecular Docking: This computational technique predicts the preferred orientation of the peptide when bound to the MHC binding groove. It places the peptide into the groove in various conformations and scores them based on energetic favorability, helping to identify the most likely binding mode and key anchor residues that fit into specific pockets of the MHC molecule.

Molecular Dynamics (MD) Simulations: MD simulations provide powerful insights into the dynamic behavior of the pMHC complex over time. nih.govnih.gov Starting from a docked or crystal structure, MD simulates the movements of every atom in the system by solving Newton's equations of motion. acs.orgacs.org These simulations can:

Assess the stability of the pMHC complex by monitoring structural changes like the root-mean-square deviation (RMSD) over the simulation time. researchgate.net

Identify key hydrogen bonds and hydrophobic interactions that stabilize the peptide in the binding groove. researchgate.net

Reveal the flexibility of different regions of the peptide and how its conformation is influenced by the MHC molecule, highlighting which residues are buried as anchors and which are exposed for potential T-cell receptor contact. nih.govnih.gov

These computational approaches complement experimental data, aiding in the rational design of peptide variants with improved binding or immunogenicity and providing a deeper understanding of the molecular basis for T-cell recognition. nih.govelsevierpure.com

Molecular Docking of Peptides to MHC Molecules

For the [Asp371] Tyrosinase(369-377) peptide, molecular docking studies would typically involve the three-dimensional structures of the peptide and the HLA-A0201 molecule. While specific molecular docking studies detailing the binding of YMDGTMSQV to HLA-A0201 are not extensively published in peer-reviewed literature, the known affinity of this peptide makes it a prime candidate for such investigations. Research has shown that both the post-translationally modified peptide (YMDGTMSQV) and its unmodified counterpart (YMNGTMSQV) exhibit similar binding affinities for HLA-A*0201. nih.gov A molecular docking study could provide a structural explanation for this observation, detailing the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the peptide-MHC complex.

The primary goals of docking this peptide to HLA-A*0201 would be:

To predict the binding conformation of the YMDGTMSQV peptide within the binding groove of HLA-A*0201.

To identify the anchor residues of the peptide that fit into the specific pockets of the MHC molecule.

To calculate a theoretical binding energy, which can be correlated with experimental binding affinities.

To compare the docked conformation and interactions of YMDGTMSQV with its unmodified precursor, YMNGTMSQV, to understand the structural impact of the Asn to Asp modification.

Such studies are fundamental for the rational design of peptide-based vaccines with enhanced immunogenicity.

ParameterDescriptionRelevance to [Asp371] Tyrosinase(369-377)
Peptide Sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV)The specific epitope derived from human tyrosinase. researchgate.net
MHC Restriction HLA-A0201The MHC class I allele that presents this peptide to T-cells. nih.gov
Binding Affinity (IC50) 1.2 µg/mlExperimentally determined concentration for 50% inhibition of a standard peptide binding to HLA-A0201-positive T2 cells.
Post-Translational Mod. Asparagine (N) at position 371 is converted to Aspartic Acid (D).This modification is crucial for its natural presentation on melanoma cells. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For peptides like [Asp371] Tyrosinase(369-377), MD simulations can provide deep insights into their conformational flexibility, stability, and the dynamics of their interaction with MHC molecules.

An MD simulation study of the [Asp371] Tyrosinase(369-377) peptide, both in its free state and when complexed with HLA-A*0201, would aim to:

Determine the ensemble of conformations the peptide can adopt in solution.

Analyze the stability of the peptide's secondary structure.

Investigate the flexibility of different regions of the peptide.

Simulate the dynamics of the peptide-MHC complex to assess its stability over time.

Calculate the binding free energy of the peptide to the MHC molecule, offering a more rigorous prediction than docking alone.

The results from such simulations would be instrumental in understanding the structural basis of its immunogenicity and for the design of peptidomimetics with improved stability and therapeutic potential.

Simulation ParameterInformation GainedRelevance for [Asp371] Tyrosinase(369-377)
Root Mean Square Deviation (RMSD) Conformational stability of the peptide or peptide-MHC complex.A stable RMSD would indicate a stable binding pose within the MHC groove.
Root Mean Square Fluctuation (RMSF) Flexibility of individual amino acid residues.Identifies which parts of the peptide are flexible and may be important for T-cell receptor interaction.
Hydrogen Bond Analysis The pattern and lifetime of hydrogen bonds.Crucial for understanding the stability of the peptide's conformation and its interaction with the MHC molecule.
Principal Component Analysis (PCA) The dominant modes of motion of the peptide.Reveals the major conformational changes the peptide undergoes.

Future Research Trajectories and Broader Academic Relevance

Elucidation of Comprehensive Structure-Function Relationships of Tyrosinase Epitopes

The specific epitope, [Asp371] Tyrosinase(369-377), is an HLA-A2.1-restricted epitope. medchemexpress.comabmole.com This means it binds to the major histocompatibility complex (MHC) class I molecule HLA-A*0201, presenting it on the surface of cells like melanoma cells for recognition by T-cells. sb-peptide.com The substitution of asparagine with aspartic acid at position 371 is a critical post-translational event that enables this high-affinity binding and subsequent T-cell response. Studies have shown that this peptide can induce the lysis of target cells in a concentration-dependent manner when incubated with CTLs.

FeatureDescription
Peptide Sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val biosynth.com
Parent Protein Human Tyrosinase sb-peptide.com
Modification Post-translational conversion of Asn371 to Asp371
MHC Restriction HLA-A*0201 sb-peptide.com
Function Antigenic epitope recognized by cytotoxic T lymphocytes sb-peptide.com

Investigation of Novel Post-Translational Modifications on Tyrosinase Peptides

Post-translational modifications (PTMs) are critical in diversifying the functionality of proteins and peptides. nih.govacs.org In the context of tyrosinase, the conversion of asparagine to aspartic acid in the [Asp371] Tyrosinase(369-377) epitope is a prime example of a PTM with profound immunological consequences. This specific modification suggests a novel pathway for the processing of membrane proteins.

Beyond this deamidation, other PTMs like glycosylation are also known to occur on the tyrosinase protein. sb-peptide.comgettysburg.edu Tyrosinase is a glycosylated protein, and it has been shown that all seven potential N-glycosylation sites on human tyrosinase can be at least partially glycosylated. sb-peptide.com The interplay between different PTMs, such as glycosylation and epitope processing, is an active area of research. For instance, studies have investigated how N-glycosylation might affect the recognition of tyrosinase epitopes by T-cells. sb-peptide.com The exploration of other potential PTMs, such as phosphorylation or sulfation, on tyrosinase-derived peptides could unveil new regulatory mechanisms and functional roles. nih.govnih.gov

Development of Advanced In Vitro and In Silico Models for Tyrosinase Peptide Studies

The study of tyrosinase and its derived peptides has been greatly advanced by the development of sophisticated in vitro and in silico models. mdpi.comnih.govijpbs.com These models are crucial for understanding enzyme kinetics, inhibitor screening, and the molecular interactions of peptides like [Asp371] Tyrosinase(369-377).

In Vitro Models:

Cell-based assays: T2 cells, which are deficient in TAP (transporter associated with antigen processing), are often used to assess the binding of peptides to MHC class I molecules. The ability of [Asp371] Tyrosinase(369-377) to bind to HLA-A*0201-positive T2 cells has been demonstrated, with an IC50 value of 1.2 µg/ml.

Cytotoxicity assays: These assays measure the ability of CTLs to lyse target cells pulsed with the peptide of interest, providing a functional readout of T-cell activation.

Enzyme inhibition assays: Mushroom tyrosinase is frequently used as a model for human tyrosinase in screening for potential inhibitors due to its commercial availability and high homology. nih.govnih.govnih.gov

In Silico Models:

Molecular Docking: This computational technique predicts the binding orientation and affinity of a ligand (e.g., a peptide or small molecule inhibitor) to a protein target like tyrosinase. mdpi.comnih.govnih.gov Docking studies have been instrumental in identifying key amino acid residues involved in ligand binding and in designing novel tyrosinase inhibitors. mdpi.comnih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of protein-ligand complexes over time, helping to assess the stability of interactions. mdpi.comnih.gov

Homology Modeling: Due to the challenges in crystallizing human tyrosinase, homology models based on the structures of related proteins, such as tyrosinase-related protein 1 (TYRP1), have been developed to facilitate structural and functional studies. nih.govrug.nlresearchgate.net

Exploration of [Asp371] Tyrosinase(369-377) as a Research Tool in Immunological Probes

The specific recognition of [Asp371] Tyrosinase(369-377) by the immune system makes it a valuable tool for immunological research. sb-peptide.com It serves as a probe to investigate the intricacies of antigen processing and presentation, as well as T-cell responses in the context of melanoma.

This peptide has been utilized to:

Stimulate and expand specific cytotoxic T lymphocytes (CTLs): By pulsing dendritic cells or other antigen-presenting cells with [Asp371] Tyrosinase(369-377), researchers can generate and grow populations of CTLs that are specific for this epitope. sb-peptide.com

Analyze CTL responses: These peptide-specific CTLs can then be used in various assays, such as ELISPOT, to quantify cytokine production and other functional responses. sb-peptide.com

Develop immunotherapeutic strategies: The ability of this peptide to elicit an anti-tumor immune response has led to its investigation in the context of cancer vaccines and adoptive T-cell therapies for melanoma. medchemexpress.comlktlabs.com Immunization with dendritic cells pulsed with this peptide has been shown to delay tumor growth in mouse models.

Systems Biology and Omics Approaches to Tyrosinase Pathway Modulation by Peptides

A systems biology approach, integrating various "omics" data (genomics, proteomics, metabolomics), offers a holistic view of the complex regulatory networks governing the tyrosinase pathway and how it can be modulated by peptides. bohrium.com Understanding the broader cellular impact of peptides like [Asp371] Tyrosinase(369-377) goes beyond their direct interaction with the MHC complex.

Key areas of investigation include:

Signaling Pathways: The tyrosinase pathway is regulated by intricate signaling cascades, such as the cAMP pathway activated by α-melanocyte-stimulating hormone (α-MSH). researchgate.net Peptides can potentially modulate these pathways, affecting tyrosinase expression and activity. For example, some dipeptides have been shown to inhibit melanogenesis by down-regulating MITF and tyrosinase expression through ERK phosphorylation. researchgate.net

Proteasome-dependent processing: The generation of the [Asp371] Tyrosinase(369-377) epitope is dependent on the proteasome and the transporter associated with antigen processing (TAP). genscript.com.cn A systems-level analysis of the proteasome and its interaction with tyrosinase can provide a deeper understanding of how this and other epitopes are generated.

Metabolic Reprogramming: The influence of tyrosinase-modulating peptides on cellular metabolism is another area of interest. For instance, inhibitors of metabolic enzymes in glycolysis have been studied in conjunction with tyrosinase-related research. abmole.com

By integrating data from various omics platforms, researchers can construct comprehensive models of how tyrosinase-derived peptides influence cellular function, leading to the identification of new therapeutic targets and a more complete understanding of their biological roles.

Q & A

Basic: What is the structural and functional basis of [Asp³⁷¹] Tyrosinase(369-377),human as an HLA-A2.1-restricted epitope?

Answer:
The peptide is a 9-amino acid sequence (YMDGTMSQV) derived from human tyrosinase. Its immunogenicity arises from a post-translational modification where asparagine (Asn) at position 370 is deamidated to aspartic acid (Asp³⁷¹), enhancing recognition by melanoma-specific cytotoxic T lymphocytes (CTLs) without altering MHC class I (HLA-A2.1) binding affinity . Structural studies show that this modification creates a critical T-cell receptor (TCR) contact point, distinguishing it from the unmodified form . The peptide’s stability in MHC loading is confirmed in melanoma cell lines, where glycosylated forms are processed in the endoplasmic reticulum .

Advanced: How can researchers address variable immune response rates observed in clinical trials using this peptide for tumor-targeted vaccines?

Answer:
Mixed efficacy in clinical trials (e.g., partial vs. non-responders) may stem from:

  • Antigen processing variability : Differences in proteasome activity across cell lines can alter peptide presentation .
  • T-cell repertoire diversity : Pre-existing tolerance to self-antigens like tyrosinase may limit CTL activation .
  • Adjuvant selection : Combining the peptide with cytokines (e.g., GM-CSF) or checkpoint inhibitors (e.g., anti-PD-1) enhances dendritic cell priming and T-cell persistence .
    Methodologically, use tetramer staining to quantify antigen-specific T cells and ELISpot assays to measure IFNγ secretion, as done in Phase I/II trials .

Basic: What experimental methods confirm the MHC class I presentation of [Asp³⁷¹] Tyrosinase(369-377),human?

Answer:

  • Competitive binding assays : Compare the peptide’s affinity for HLA-A*0201 with known high-affinity peptides (e.g., gp100) using purified MHC molecules .
  • Cell-based assays : Pulse HLA-A2-positive melanoma cells (e.g., EL4-A2/Kb) with the peptide and measure CTL-mediated lysis via chromium-51 release .
  • Mass spectrometry : Detect naturally processed peptides extracted from MHC class I complexes on melanoma cells .

Advanced: How do discrepancies between in vitro MHC binding data and in vivo immunogenicity arise, and how can they be resolved?

Answer:
While murine and human tyrosinase peptides show similar MHC binding in vitro (IC₅₀ ~50 nM) , in vivo responses may differ due to:

  • TCR cross-reactivity : Murine homologs (e.g., FMDGTMSQV) may not fully mimic human T-cell recognition .
  • Post-translational modifications : Glycosylation or phosphorylation in vivo alters peptide-MHC stability .
    To resolve this, use transgenic mouse models expressing HLA-A2.1 and human tyrosinase to evaluate immunogenicity in a physiologically relevant system .

Advanced: What strategies validate the specificity of T cells generated against this epitope in adoptive immunotherapy?

Answer:

  • Tetramer staining : Use HLA-A*0201/YMDGTMSQV-PE tetramers to quantify antigen-specific CD8+ T cells .
  • Functional assays : Measure degranulation (CD107a expression) and cytokine production (IFNγ, TNFα) via flow cytometry after co-culture with peptide-pulsed target cells .
  • Cross-reactivity testing : Validate against murine homologs or similar peptides (e.g., gp100) to exclude off-target activation .

Basic: How does the post-translational conversion of Asn³⁷⁰ to Asp³⁷¹ impact antigen recognition?

Answer:
The deamidation of Asn³⁷⁰ to Asp³⁷¹ introduces a negative charge at position 3 of the peptide, which is critical for TCR engagement but not MHC binding. This modification is enzymatically mediated in the endoplasmic reticulum and is essential for breaking self-tolerance in melanoma patients . Structural studies using X-ray crystallography or NMR can map the Asp³⁷¹-TCR interaction .

Advanced: What are the limitations of using this peptide in preclinical models, and how can they be mitigated?

Answer:

  • Species specificity : Murine tyrosinase lacks the exact HLA-A2.1-binding motif, requiring HLA-A2.1-transgenic models .
  • Tumor microenvironment : Immune suppression in syngeneic models may not reflect human responses. Combine the peptide with immune checkpoint inhibitors (e.g., anti-CTLA-4) to overcome this .
  • Antigen loss variants : Monitor tumor cells for tyrosinase downregulation using qPCR or immunohistochemistry .

Basic: What quality control measures ensure peptide integrity in vaccine formulations?

Answer:

  • HPLC and mass spectrometry : Confirm ≥95% purity and correct molecular weight (1031.16 Da) .
  • Stability testing : Store lyophilized peptide at -20°C and avoid repeated freeze-thaw cycles to prevent degradation .
  • Bioactivity validation : Test in MHC binding assays or T-cell activation assays pre-clinically .

Advanced: How can researchers reconcile conflicting data on peptide processing between melanoma cell lines?

Answer:
Discrepancies arise from variations in proteasome subtypes (e.g., immunoproteasomes vs. constitutive proteasomes) across cell lines. To address this:

  • Proteasome inhibition : Use inhibitors like lactacystin to identify processing pathways .
  • RNA interference : Knock down specific proteasome subunits (e.g., LMP7) to assess their role in peptide generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.